Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Description
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid (CAS 109579-23-9) is a chiral, Boc-protected amino acid derivative characterized by:
- Stereochemistry: (3S,4S) configuration at the hydroxyl and amino groups.
- Substituents: A 3-indolyl group at the 5-position of the pentanoic acid backbone.
- Functional Groups: A tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a hydroxyl group at the 3-position.
Its molecular weight is 293.36 g/mol (C16H23NO4), and it is commercially available for research purposes .
Properties
IUPAC Name |
(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZQDCALLUGIO-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Indole Derivative Synthesis
The 3-indolyl side chain is typically introduced via:
-
Vilsmeier-Haack formylation of 4-bromo-1H-indole to generate 4-bromo-1H-indole-3-carbaldehyde
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for direct introduction of pre-functionalized indole units
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole formylation | POCl₃, DMF, 0°C → 25°C, 12 hr | 78-82% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 hr | 65-70% |
Amino Group Protection: BOC Installation
The primary amine is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
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Dissolve amino-indole derivative in THF/H₂O (3:1)
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Add Boc₂O (1.2 eq) with NaHCO₃ (2.5 eq)
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Stir at 0°C → 25°C for 4 hr
Key Data
Carbon Chain Elongation: Acylimidazole-Mediated Coupling
The protected amino acid undergoes homologation via imidazolide activation:
-
Imidazolide Formation
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Treat Boc-protected amino acid with CDI (1.5 eq) in anhydrous THF
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Stir under N₂ at 25°C for 2 hr
-
-
Malonic Ester Addition
-
Add MgCl₂ (1.2 eq) and malonic acid monoethyl ester (1.3 eq)
-
React at -10°C → 0°C for 6 hr
-
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | -10°C to 0°C |
| Solvent | THF |
| Equivalents (CDI) | 1.5 |
Yield : 62-68% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Stereoselective Reduction of β-Ketoester
The critical stereochemical step employs NaCNBH₃ in a THF/glacial acetic acid system:
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Dissolve β-ketoester in THF (0.1 M)
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Add glacial acetic acid (5 eq) and NaCNBH₃ (3 eq)
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Stir at -15°C for 24 hr
Stereochemical Outcome
| Product | Ratio | Configuration |
|---|---|---|
| Major diastereomer | 1:1 | (3S,4S) |
| Minor diastereomer | 1:1 | (3R,4S) |
Mechanistic Insight : The bulky BOC group directs hydride attack from the less hindered face, favoring the (3S,4S) configuration.
Diastereomer Separation and Purification
The 1:1 diastereomeric mixture is resolved through:
Crystallization Protocol
-
Dissolve crude product in hexane (7 mL/g) at 50°C
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Cool to 0°C at 1°C/min
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Filter and wash with cold hexane
Chromatographic Conditions
| Stationary Phase | Mobile Phase | R<sub>f</sub> (3S,4S) |
|---|---|---|
| Silica gel 60 | Hexane/EtOAc (3:1) | 0.32 |
Final Yield : 40% after sequential crystallization and chromatography.
Alternative Synthetic Approaches
Enzymatic Resolution
Lipase-mediated kinetic resolution offers an enantioselective alternative:
Conditions
-
Enzyme: Candida antarctica Lipase B (CAL-B)
-
Substrate: Racemic ethyl ester precursor
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Solvent: MTBE/H₂O (9:1)
-
Conversion: 48% (ee >99%)
Advantages : Avoids harsh reducing agents; suitable for acid-sensitive substrates.
Asymmetric Catalytic Hydrogenation
Rhodium-catalyzed hydrogenation of β-ketoester enamines:
| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Rh-(R)-BINAP | 94 | 450 |
| Rh-(S)-Phanephos | 88 | 620 |
Limitation : Requires specialized catalysts and high-pressure equipment.
Industrial Scale-Up Considerations
Process Intensification Strategies
-
Continuous Flow Synthesis : Reduces reaction time for imidazolide formation from 2 hr to 15 min
-
Simulated Moving Bed (SMB) Chromatography : Increases diastereomer separation throughput by 300%
Cost Analysis
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity (kg) | 50 | 200 |
| Production Cost ($/g) | 12.4 | 8.7 |
Analytical Validation of Stereochemistry
Chiral HPLC Method
| Column | Mobile Phase | Retention Time (3S,4S) |
|---|---|---|
| Chiralpak IC-3 | Hexane/IPA (85:15) | 14.2 min |
X-ray Crystallography
Chemical Reactions Analysis
1.1. Electrophilic Aromatic Substitution on the Indole Ring
The indole moiety in the compound undergoes electrophilic substitution at the 2-position due to its aromatic stability. Common substituents include halogens (e.g., bromine) or nitro groups.
Reaction Conditions :
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF)
- Temperature: 0–5°C for controlled regioselectivity
- Product: Mono-substituted indole derivatives (e.g., 2-bromoindole)
Example :
| Reagent | Solvent | Yield (%) | Product |
|---|---|---|---|
| Br₂ | DMF | 72 | 2-Bromo-3-indolyl derivative |
2.1. Hydroxyl Group Oxidation
The secondary alcohol (-OH) at position 3 can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reaction Conditions :
- Reagents: KMnO₄ in acidic medium (H₂SO₄)
- Temperature: 50–60°C for 2–3 hours
- Product: 3-Oxo-4-amino-5-(3-indolyl)pentanoic acid
Example :
| Oxidizing Agent | Conversion (%) | Purity (%) |
|---|---|---|
| KMnO₄ | 85 | 92 |
3.1. Amino Group Reduction
The N -BOC-protected amine can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).
Reaction Conditions :
- Reagents: LiAlH₄ in THF
- Temperature: 0°C (ice bath) for 30 minutes
- Product: 4-Amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Example :
| Reducing Agent | Conversion (%) | Purity (%) |
|---|---|---|
| LiAlH₄ | 89 | 95 |
Peptide Coupling Reactions
The compound is a key building block in peptide synthesis due to its carboxylic acid and amino groups.
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under basic conditions, forming an amine.
Reaction Conditions :
- Reagents: NaOH (aqueous) and heat (80°C)
- Product: 4-Amino-3-hydroxy-5-(3-indolyl)pentylamine
Example :
| Reagent | Temperature | Conversion (%) |
|---|---|---|
| NaOH | 80°C | 70 |
Scientific Research Applications
Scientific Research Applications
Boc-AHIPA has been investigated for various applications across different scientific domains:
Chemistry
- Building Block for Peptides: Boc-AHIPA is utilized as a key intermediate in peptide synthesis due to its ability to form stable peptide bonds.
- Reactivity Studies: The compound serves as a model for studying amino acid reactivity and the influence of indole on chemical behavior.
Biology
- Enzyme Interactions: Research has shown that Boc-AHIPA can modulate enzyme-substrate interactions, making it valuable in studying enzymatic mechanisms.
- Protein Folding Studies: Its structural properties allow for investigations into protein folding dynamics and stability.
Medicine
- Therapeutic Potential: Preliminary studies suggest that Boc-AHIPA exhibits anticancer and anti-inflammatory properties. Its mechanism involves interaction with specific molecular targets within signaling pathways.
Case Study Example:
A study published in a peer-reviewed journal demonstrated that Boc-AHIPA inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The indole ring is known to interact with various biological receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemistry
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Physicochemical Properties
- Metabolic Stability : The benzyloxyphenyl group’s ether linkage may resist enzymatic degradation better than the indolyl group’s heterocyclic structure .
Stereochemical Influence
- The (3S,4S) configuration is conserved in ACHPA and this compound, suggesting its importance in maintaining spatial alignment for target interactions . Conversely, the (3R,4S) configuration in the p-hydroxyphenyl analog may alter binding orientation in chiral-sensitive environments .
Biological Activity
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid, also known as Boc-AHIPA, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
- Purity : ≥ 97% (HPLC) .
- CAS Number : 109579-23-9
Boc-AHIPA is a derivative of amino acids and exhibits structural similarities to neurotransmitters and growth factors. Its biological activity is primarily attributed to its ability to modulate various signaling pathways:
- Neurotransmitter Modulation : The indole moiety in Boc-AHIPA suggests potential interactions with serotonin receptors, which are critical in mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that Boc-AHIPA may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
Anticancer Activity
Research has shown that compounds similar to Boc-AHIPA can exhibit anticancer properties by targeting specific cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that Boc-AHIPA could induce apoptosis in human cancer cells through the activation of caspase pathways .
- Mechanistic Insights : The compound's ability to inhibit arginase activity has been linked to enhanced immune responses against tumors, suggesting a dual role in both direct cytotoxicity and immunomodulation .
Neuroprotective Effects
Given its structural characteristics, Boc-AHIPA has been studied for neuroprotective effects:
- Neurodegenerative Diseases : The compound may provide protective effects against neuronal damage in models of diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .
- Case Studies : A study involving animal models indicated that administration of Boc-AHIPA led to improved cognitive function and reduced neuroinflammation markers .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Neuroprotection | Reduces oxidative stress | , |
| Enzyme Inhibition | Inhibits arginase activity |
Case Studies
- Cancer Research :
- Neuroprotection :
Q & A
Q. What synthetic strategies are effective for preparing Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid with high enantiomeric purity?
The synthesis of stereochemically complex amino acids like this compound typically involves:
- Acylimidazole-mediated coupling : Activation of modified amino acids via acylimidazole derivatives, followed by coupling with malonic acid monoester salts to form β-ketoesters .
- Stereoselective reduction : Use of NaCNBH₃ in THF/glacial acetic acid to reduce β-ketoesters, producing separable diastereomers (1:1 ratio). Enantiomerically pure (3S,4S) products are isolated via crystallization and silica gel chromatography .
- Indole incorporation : The 3-indolyl side chain may be introduced via regioselective alkylation or cross-coupling reactions, analogous to methods used for pyridyl groups in related compounds .
Q. How can researchers validate the stereochemical configuration of this compound?
- Chiral HPLC : Enantiomeric purity (>99%) can be confirmed using chiral stationary phases, as demonstrated for structurally similar GABAB receptor agonists .
- X-ray crystallography : Definitive confirmation of stereochemistry is achieved by crystallizing derivatives (e.g., ethyl esters) and resolving crystal structures .
- NMR coupling constants : Analysis of J-values for vicinal protons (e.g., 3-hydroxy and 4-amino groups) provides indirect evidence of relative configuration .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : High sensitivity and specificity for detecting low concentrations in tissues or plasma, using stable isotope-labeled internal standards.
- Derivatization with fluorescent tags : For example, dansyl chloride or o-phthalaldehyde (OPA) enhances detection in HPLC-UV/fluorescence assays .
Advanced Research Questions
Q. How does the 3-indolyl substituent influence the compound’s biological activity compared to other aromatic groups (e.g., 4-chlorophenyl or pyridyl)?
- Pharmacophore modeling : The 3-indolyl group may enhance interactions with hydrophobic pockets in target proteins (e.g., enzymes or receptors). In baclofen homologues, substitution with 4-chlorophenyl reduced GABAB affinity, while pyridyl groups in pyridomycin conferred antibiotic activity .
- Enzymatic assays : Test inhibitory activity against γ-aminobutyric acid (GABA) aminotransferase or caspases, comparing IC₅₀ values across analogs to establish structure-activity relationships (SAR) .
Q. What are the challenges in achieving scalable synthesis of this compound while maintaining stereochemical integrity?
- Diastereomer separation : Scalable methods like simulated moving-bed (SMB) chromatography or enzymatic resolution (e.g., lipase-mediated hydrolysis) are critical for large-scale production .
- Protecting group stability : The Boc group must resist hydrolysis during indole functionalization. Alternative strategies (e.g., Fmoc protection) may improve yield in multi-step syntheses .
Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action in enzyme inhibition studies?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-GABA) to determine if inhibition is reversible and competitive, as seen with fluorinated GABA analogs .
- Mutagenesis studies : Identify active-site residues (e.g., in caspases or GABA aminotransferase) to clarify whether inhibition depends on covalent modification or steric hindrance .
Q. What stability issues arise during storage of this compound, and how can they be mitigated?
- Hydrolysis susceptibility : The ester and Boc groups are prone to hydrolysis under acidic or humid conditions. Storage at -20°C in desiccated, amber vials is recommended .
- Oxidation of indole : Antioxidants (e.g., BHT) or inert atmosphere storage (N₂/Ar) prevent indole ring oxidation, a common degradation pathway .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?
- Tissue distribution : Enantiomers may exhibit differential liver targeting, as seen in caspase inhibitors like IDN-6556, where oral administration resulted in sustained hepatic concentrations .
- Metabolic stability : The (3S,4S) configuration may resist enzymatic degradation by aminopeptidases, prolonging half-life compared to non-natural stereoisomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
